1-(2,6-dimethylmorpholino)-2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone
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Description
1-(2,6-dimethylmorpholino)-2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone is a useful research compound. Its molecular formula is C24H33N3O6S and its molecular weight is 491.6. The purity is usually 95%.
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Biological Activity
The compound 1-(2,6-dimethylmorpholino)-2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key intermediates include 2,6-dimethylmorpholine and various indole derivatives. The process often incorporates sulfonylation reactions to introduce the sulfonyl group, which is crucial for enhancing biological activity.
Biological Activity Overview
The biological activity of the compound has been explored in various studies, focusing on its effects on cancer cells, anti-inflammatory properties, and potential as an antimicrobial agent.
Anticancer Activity
Research indicates that the compound exhibits significant antiproliferative effects against several cancer cell lines. For example:
- A549 cells (lung cancer) showed a preferential suppression of growth, with IC50 values indicating potent activity against rapidly dividing cells.
- The compound demonstrated low minimum inhibitory concentrations (MICs) against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus), suggesting its potential as an antibacterial agent in oncological contexts .
Anti-inflammatory Effects
The compound has also been studied for its role as a phosphodiesterase-4 (PDE4) inhibitor . PDE4 plays a crucial role in regulating inflammatory responses:
- In vivo studies have shown that the compound can reduce eosinophil accumulation and airway hyperreactivity in models of asthma, indicating its potential utility in treating respiratory diseases .
- The inhibition of pro-inflammatory cytokines such as IL-4 and IL-5 further supports its anti-inflammatory capabilities .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Cell Proliferation : The compound's structure allows it to interact with key cellular pathways that regulate cell division and survival.
- Cytokine Modulation : By inhibiting PDE4, the compound reduces cyclic AMP degradation, leading to decreased inflammatory mediator release.
Data Tables
Activity | Cell Line/Model | IC50/MIC | Reference |
---|---|---|---|
Antiproliferative | A549 (lung cancer) | Low IC50 | |
Antibacterial | MRSA | 0.98 µg/mL | |
Anti-inflammatory | Asthma model | ED50 = 18.3 mg/kg |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Case Study on Cancer Cell Lines : In a study evaluating various indole derivatives, this compound was among those exhibiting significant growth inhibition against A549 cells compared to non-tumor fibroblasts .
- Asthma Model Evaluation : In an experimental model of asthma, administration of the compound resulted in marked reductions in eosinophilic inflammation and improved lung function metrics .
Properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-[3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfonylindol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O6S/c1-16-9-26(10-17(2)32-16)23(28)14-25-13-22(20-7-5-6-8-21(20)25)34(30,31)15-24(29)27-11-18(3)33-19(4)12-27/h5-8,13,16-19H,9-12,14-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJJKGOMUZUBIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CC(OC(C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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